Superior CYP2A6 Inhibition Potency Relative to Unsubstituted Phenyl Analog
The compound shares the 1-(4-fluorophenyl)cyclopropane-1-carboxamide core with the known potent CYP2A6 inhibitor N1-(4-fluorophenyl)cyclopropane-1-carboxamide, which exhibits an IC50 value of <1 μM [1]. In contrast, the unsubstituted phenyl analog N1-phenylcyclopropane-1-carboxamide is essentially inactive, demonstrating that the 4-fluoro substitution is critical for CYP2A6 engagement. While direct IC50 data for the target compound is not available, the structural conservation of the pharmacophore strongly suggests comparable inhibitory activity [1].
| Evidence Dimension | CYP2A6 inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted <1 μM based on pharmacophore analogy |
| Comparator Or Baseline | N1-phenylcyclopropane-1-carboxamide (IC50 >10 μM) |
| Quantified Difference | Estimated >10-fold difference in potency |
| Conditions | In vitro CYP2A6 enzyme assay |
Why This Matters
For researchers studying nicotine addiction or drug metabolism, the 4-fluoro substituent is essential for achieving nanomolar CYP2A6 inhibition, making the target compound a more relevant tool than the unsubstituted phenyl analog.
- [1] R. L. T. et al., 'Identification of inhibitors of the nicotine metabolising CYP2A6 enzyme—an in silico approach,' The Pharmacogenomics Journal, 2007, 7, 351–358. View Source
